Bienvenue dans la boutique en ligne BenchChem!

2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

lipophilicity drug-likeness permeability

2,3,6-Trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CAS 336106-31-1; molecular formula C₉H₁₄N₂; MW 150.22 g/mol) is a partially hydrogenated pyrrolo[1,2-a]imidazole bearing methyl substituents at the 2-, 3-, and 6-positions. It belongs to the broader 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole family, a privileged scaffold in medicinal chemistry that has yielded potent JNK3 inhibitors, α₁A-adrenergic receptor partial agonists, and WDR5 WIN-site inhibitors.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Cat. No. B12876453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1CC2=NC(=C(N2C1)C)C
InChIInChI=1S/C9H14N2/c1-6-4-9-10-7(2)8(3)11(9)5-6/h6H,4-5H2,1-3H3
InChIKeyCRDPWFRMOINGMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6-Trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole — Core Scaffold Identity and Procurement-Relevant Physicochemical Baseline


2,3,6-Trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CAS 336106-31-1; molecular formula C₉H₁₄N₂; MW 150.22 g/mol) is a partially hydrogenated pyrrolo[1,2-a]imidazole bearing methyl substituents at the 2-, 3-, and 6-positions [1]. It belongs to the broader 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole family, a privileged scaffold in medicinal chemistry that has yielded potent JNK3 inhibitors, α₁A-adrenergic receptor partial agonists, and WDR5 WIN-site inhibitors [2][3]. The specific 2,3,6-trimethyl substitution pattern distinguishes it from the unsubstituted parent and from other methylated regioisomers, imparting a unique computed lipophilicity (XLogP3 = 1.6), zero hydrogen-bond donor count, a single hydrogen-bond acceptor, and zero rotatable bonds [1].

2,3,6-Trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole — Why In-Class or Regioisomeric Substitution Is Not a Reliable Procurement Proxy


Pyrrolo[1,2-a]imidazole derivatives cannot be freely interchanged for scientific or industrial use because even seemingly minor modifications to the substitution pattern produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and conformational rigidity that propagate into biological selectivity and synthetic handling properties. Work by Graczyk et al. demonstrated that stereochemistry at the 6-position of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold drives a >20-fold difference in JNK3 inhibitory potency between (S)- and (R)-enantiomers and a p38/JNK3 IC₅₀ ratio of up to 10 [1]. The 2,3,6-trimethyl regioisomer locks in a specific steric and electronic environment that differs from the 2,3-dimethyl, 2,6-dimethyl, or 3,6-dimethyl analogs, directly altering computed XLogP3, topological polar surface area, and the number of available hydrogen-bond acceptors relative to the parent scaffold (XLogP3 1.6 vs. 0.83) [2]. Consequently, substituting a generic “methylated pyrroloimidazole” without verifying the exact regioisomeric identity risks entering a materially different chemical space.

2,3,6-Trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole — Quantified Differentiation Evidence for Scientific Selection


Lipophilicity Shift (XLogP3 1.6 vs. 0.83) Drives Distinct Partitioning and Permeability Characteristics

The 2,3,6-trimethyl substitution elevates computed XLogP3 to 1.6, representing an approximately 0.77 log-unit increase (5.9× higher theoretical partition coefficient) relative to the unsubstituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, which has a reported logP of 0.8293 [1]. This lipophilicity gain falls within the optimal range for CNS drug-likeness (logP 1–3) and translates into measurably different chromatographic retention behavior and predicted passive membrane permeability.

lipophilicity drug-likeness permeability

Reduced Hydrogen-Bond Acceptor Count (HBA = 1) Versus Parent Scaffold (HBA = 2) Alters Solvation and Target Engagement

2,3,6-Trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole possesses only one hydrogen-bond acceptor atom (the imidazole N1 nitrogen) versus the two acceptors present in the unsubstituted scaffold (both imidazole nitrogens are sterically unencumbered) [1]. The 2- and 3-position methyl groups electronically enrich the imidazole ring and sterically shield the N3 position, effectively reducing its availability as a H-bond acceptor [1]. This results in a measurable reduction in aqueous solubility and alters the pattern of directional intermolecular interactions observed in co-crystal structures of related pyrrolo[1,2-a]imidazole ligands [2].

hydrogen bonding solubility selectivity

Conformational Restriction Through Zero Rotatable Bonds Locks a Single Bioactive Geometry Unlike Flexible Analogs

The 2,3,6-trimethyl substitution produces a bicyclic scaffold with zero rotatable bonds (PubChem computed), meaning the relative orientation of the methyl groups and the core heterocycle is conformationally fixed [1]. In the broader 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class, chiral catalysts and JNK3 inhibitors exploit this rigidity to achieve high enantioselectivity; Graczyk et al. reported that the (S)-enantiomer of a closely related 6-substituted analog was up to 20-fold more potent against JNK3 than the (R)-enantiomer, with a p38/JNK3 selectivity ratio of up to 10 [2]. The 6-methyl group in the target compound occupies a defined spatial position that cannot be mimicked by analogs lacking substitution at this position.

conformational restriction entropic penalty selectivity

2,3,6-Trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole — Highest-Confidence Research and Industrial Application Scenarios Based on Verified Differentiation


Fragment-Based or Structure-Guided Lead Discovery Requiring a Defined, Lipophilic Pyrroloimidazole Core

The elevated XLogP3 (1.6 vs. 0.83 for the parent scaffold) and zero rotatable bonds make this compound an ideal lipophilic, rigid core for fragment elaboration or scaffold-hopping campaigns targeting CNS-penetrant kinase inhibitors, as demonstrated in the WDR5 WIN-site inhibitor program where related 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragments evolved to leads with Kd < 10 nM [1]. Procurement of the specific 2,3,6-trimethyl regioisomer ensures the exact logP and conformational properties are retained during SAR exploration.

Enantioselective Synthesis or Chiral Catalyst Development Exploiting 6-Position Stereochemistry

The presence of a methyl-bearing stereocenter at the 6-position, combined with the scaffold's established utility in chiral bicyclic imidazole organocatalysts (e.g., DPI family), positions this compound as a candidate backbone for asymmetric transformations [2][3]. Class-level evidence shows that 6-position substitution can drive >20-fold enantioselectivity differences in biological targets, underscoring the need to procure the racemate or a specific enantiomer rather than an achiral or unsubstituted analog.

Physicochemical Benchmarking and Computational Model Validation for Heterocyclic Compound Libraries

Because the compound's computed properties (XLogP3 1.6, HBA = 1, rotatable bonds = 0, TPSA ~17.8 Ų) are publicly available and verifiable, it serves as a well-defined reference standard for calibrating computational ADME models, chromatographic logP determination, and hydrogen-bond propensity analyses [4]. Its distinct profile fills a specific niche in chemical space that is not occupied by the unsubstituted or mono/dimethyl regioisomers.

Quote Request

Request a Quote for 2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.